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Compound of Interest

(3-Chlorophenyl)(4-
Compound Name:
methoxyphenyl)methanone

Cat. No.: B126724

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
(3-Chlorophenyl)(4-methoxyphenyl)methanone, also known as 3-chloro-4'-
methoxybenzophenone. Due to the limited availability of a complete, unified experimental
dataset for this specific molecule, this document presents a composite of expected and
reported spectral data based on closely related analogs. This guide is intended to serve as a
valuable resource for the characterization and analysis of this and similar compounds.

Chemical Structure and Properties

* IUPAC Name: (3-Chlorophenyl)(4-methoxyphenyl)methanone

Synonyms: 3-Chloro-4'-methoxybenzophenone

CAS Number: 13389-51-0

Molecular Formula: C14H11CIO2

Molecular Weight: 246.69 g/mol

Spectroscopic Data Summary
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The following tables summarize the anticipated spectroscopic data for (3-Chlorophenyl)(4-
methoxyphenyl)methanone. This data is compiled from spectral information of closely related
analogs and predictive tools.

'H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy

Chemical Shift () o . Assighment
Multiplicity Integration .
(ppm) (Tentative)

Aromatic H (ortho to
~7.7-7.8 m 2H C=0in 4-
methoxyphenyl ring)

Aromatic H (3-
~7.3-7.6 m 4H ,
chlorophenyl ring)

Aromatic H (meta to
~6.9-7.0 m 2H C=0in 4-
methoxyphenyl ring)

~3.8 S 3H Methoxy (-OCHs)

13C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
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Chemical Shift (8) (ppm)

Assignment (Tentative)

~195 Carbonyl Carbon (C=0)
~163 Aromatic C (C-OCHs in 4-methoxyphenyl ring)
~138 Aromatic C (C-Cl in 3-chlorophenyl ring)
~132-134 Aromatic CH (3-chlorophenyl ring)

Aromatic CH (ortho to C=0 in 4-methoxyphenyl
~130-132 .

ring)
~128-130 Aromatic C (ipso- to C=0 in 3-chlorophenyl ring)
~125-127 Aromatic CH (3-chlorophenyl ring)

Aromatic CH (meta to C=0 in 4-methoxyphenyl
~113-115 _

ring)
~55 Methoxy Carbon (-OCHs)

IR (Infrared) Spectroscopy

Wavenumber (cm~?) Intensity Assignment
~1650-1670 Strong C=0 (Ketone) stretch
~1590-1610 Medium-Strong C=C (Aromatic) stretch

C-O (Aryl ether) stretch
~1250-1270 Strong )

(asymmetric)

] C-O (Aryl ether) stretch

~1150-1170 Medium _

(symmetric)
~1000-1100 Medium C-H (Aromatic) in-plane bend
~700-800 Strong C-Cl stretch

MS (Mass Spectrometry)
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miz Relative Intensity (%) Assighment
246 High [M]* (Molecular ion with 35CI)
248 Medium [M+2]* (Isotopic peak for 37Cl)
C7H-0]* (4-methoxybenzoyl
135 High [C7H7OI" ( ybenzoy
cation)
CeHa4ClI]* (3-chlorophenyl
111 Medium [CeRCl™ ( pheny

cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These methods are standard for the analysis of aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of
deuterated chloroform (CDCIs) or another suitable deuterated solvent.

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key
parameters include a spectral width of approximately 16 ppm, a sufficient number of scans
for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 220-250 ppm) is necessary. A significantly larger
number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are
typically required due to the low natural abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.qg.,
CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy
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Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the solid sample directly on the ATR crystal.
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background
spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted
from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization source. Electron lonization (El) is a common technique for this type of
molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct
insertion probe on a mass spectrometer can be used.

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range
(e.g., 50-500 amu). The ionization energy for El is typically set at 70 eV.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure. The isotopic pattern for chlorine (3*Cl and 3’Cl in an approximate 3:1
ratio) should be observed for chlorine-containing fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound like (3-Chlorophenyl)(4-methoxyphenyl)methanone.

A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic

compound.

To cite this document: BenchChem. [Spectroscopic Profile of (3-Chlorophenyl)(4-
methoxyphenyl)methanone: A Technical Overview]. BenchChem, [2025]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b126724#spectroscopic-data-nmr-ir-ms-
of-3-chlorophenyl-4-methoxyphenyl-methanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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